Buflomedil hydrochloride
Overview
Description
Buflomedil Hydrochloride is a vasoactive drug primarily used to treat claudication and symptoms of peripheral arterial disease. It is known for its ability to improve blood flow in ischemic tissues by inhibiting α-adrenoceptors, platelet aggregation, and improving erythrocyte deformability . Despite its benefits, this compound is not approved by the Food and Drug Administration for use in the United States due to concerns about severe neurological and cardiac toxicity .
Mechanism of Action
Target of Action
Buflomedil hydrochloride is a vasoactive drug . The major pharmacological action of buflomedil on vascular smooth muscle is non-selective competitive inhibition of α-adrenoceptors .
Mode of Action
This compound improves nutritional blood flow in ischemic tissue of patients with peripheral and/or cerebral vascular disease . This is achieved through a combination of pharmacological effects: inhibition of α-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .
Biochemical Pathways
It is known that the drug increases peripheral arterial blood flow, producing better perfusion of impaired vascular beds . This suggests that buflomedil may influence pathways related to vascular tone and blood flow.
Pharmacokinetics
The pharmacokinetics of buflomedil were found to be linear within the dose ranges studied (50 to 200 mg for i.v. injection and 150 to 450 mg for oral administration) . The mean biological half-life of the drug was 2.97 hours after oral administration, and 3.25 hours after intravenous dosing . The apparent volume of distribution after the pseudodistribution equilibrium (Fdβ) and volume of distribution at the steady state (Vdss) were 1.43±0.24 l/kg and 1.32±0.26 l/kg, respectively . The mean urinary recovery of intact drug and the metabolite, paradesmethyl buflomedil, after intravenous dosing, were 23.6% and 18.7%, respectively, while after oral dosing, they were 18% and 14.8%, respectively . On average, 72% of the dose was observed into the systemic circulation after oral administration .
Result of Action
This compound has been shown to increase walking distances in those with intermittent claudication and heal trophic lesions and reduce rest pain in many patients with more severe vasculopathies . In patients with symptoms presumed to be due to cerebrovascular insufficiencies and elderly patients with senile dementia, buflomedil alleviated symptoms associated with impairment of cognitive and psychometric function .
Biochemical Analysis
Biochemical Properties
Buflomedil hydrochloride interacts with several enzymes and proteins. It is a phosphodiesterase enzyme inhibitor that stimulates cyclic adenosine monophosphate and biological vasodilators . The major pharmacological action of this compound on vascular smooth muscle is non-selective competitive inhibition of α-adrenoceptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It improves the flow properties of blood by decreasing its viscosity and improving erythrocyte flexibility, thereby enhancing tissue oxygenation . It also inhibits platelet aggregation and improves red cell deformity .
Molecular Mechanism
The mechanism of action of this compound involves a combination of pharmacological effects: inhibition of α-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .
Temporal Effects in Laboratory Settings
In laboratory settings, single-doses of this compound (50 to 200mg administered intravenously or intra-arterially), and longer term administration (600mg orally for up to 14 days), generally increased regional, hemispherical and global cerebral blood flow in patients with cerebrovascular disease .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the body, with about 20% of an absorbed dose undergoing first-pass metabolism .
Transport and Distribution
It is known that in the body, water moves through semi-permeable membranes of cells and from one compartment of the body to another by a process called osmosis .
Subcellular Localization
It is known that the subcellular location generally concerns the mature protein .
Preparation Methods
Buflomedil Hydrochloride can be synthesized through the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid in a chlorobenzene solvent. This reaction is an example of the Hoesch reaction . Industrial production methods often involve similar synthetic routes but may include additional steps to ensure purity and yield.
Chemical Reactions Analysis
Buflomedil Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Buflomedil Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving vasoactive drugs and their interactions.
Biology: Research on this compound focuses on its effects on blood flow and its potential therapeutic applications.
Medicine: It is studied for its potential to treat peripheral arterial disease and other vascular conditions.
Comparison with Similar Compounds
Buflomedil Hydrochloride is similar to other vasoactive drugs such as pentoxifylline and naftidrofuryl. it is unique in its combination of pharmacological effects, including α-adrenoceptor inhibition, platelet aggregation inhibition, and erythrocyte deformability improvement . Similar compounds include:
Pentoxifylline: Used to improve blood flow and reduce blood viscosity.
Naftidrofuryl: Used to treat peripheral vascular diseases by improving blood flow.
Flunarizine: A calcium channel blocker used to treat vascular conditions.
This compound stands out due to its multifaceted mechanism of action and its potential therapeutic applications in vascular diseases.
Properties
IUPAC Name |
4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPACSAHMZADFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55837-25-7 (Parent) | |
Record name | Buflomedil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046977 | |
Record name | Buflomedil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35543-24-9 | |
Record name | Buflomedil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35543-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buflomedil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buflomedil hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buflomedil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(2,4,6-trimethoxybenzoyl)propyl]pyrrolidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFLOMEDIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J944AFS8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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